4-Ethyloctanoic acid is a branched-chain fatty acid (BCFA) that is a key contributor to the characteristic aroma and flavor of several animal products, particularly sheep and goat meat and milk. [, , , , ] It is also found in lower concentrations in other animal fats like beef and in some plant-based products like tobacco. [, , ] This acid is often described as having a "goaty," "muttony," or "sheepy" odor, which can be desirable or undesirable depending on the context and concentration. [, , ]
Synthesis Analysis
Alkylation of Diethyl Malonate: This method involves reacting diethyl malonate with 2-ethyl-1-bromohexane in the presence of sodium ethoxide. [, ] This forms diethyl (2-ethylhexyl)malonate, which is then saponified and decarboxylated to yield 4-ethyloctanoic acid. Microwave irradiation has been shown to significantly reduce reaction times for this method. [] (See )
Knoevenagel Condensation: This method utilizes a condensation reaction between an aldehyde and a compound with an active methylene group. [] While the specific reactants for 4-ethyloctanoic acid are not detailed in the provided literature, this method is considered advantageous. (See )
Condensation of 2-ethylhexanal with 2-butanone. []
Cleavage of γ-ethyl-γ-octalactone. []
Alkyl cyanide methods. []
Coupling reactions. []
Reactions with hexanal and other materials. []
Reaction of an aldehyde with a Wittig reagent. []
Recently, a facile synthesis of racemic 4-ethyl fatty acids, including 4-ethyloctanoic acid, has been reported involving the reaction of a Grignard reagent (prepared from 3-chloroalkane and magnesium) with methyl 3-bromopropionate. []
Physical and Chemical Properties Analysis
4-Ethyloctanoic acid is a volatile fatty acid, meaning it readily transitions from a liquid to a gas at relatively low temperatures. [] This volatility is key to its contribution to the aroma of food products. []
Henry's Law Constant: Studies have investigated the temperature-dependent Henry's Law constants of 4-ethyloctanoic acid in air-oil matrices. [, ] These constants help understand its partitioning behavior between the gas and condensed phases, which is crucial for analyzing its presence and concentration in food products. As temperature increases, the volatility of 4-ethyloctanoic acid increases, resulting in a decrease in its Henry’s law constant. []
Odor Threshold: 4-Ethyloctanoic acid has a very low odor threshold, meaning it can be perceived at very low concentrations. [, ] This low threshold further emphasizes its significant contribution to the aroma profile of products even when present in small amounts.
Applications
Sheep and Goat Meat and Milk: 4-Ethyloctanoic acid is a key contributor to the distinctive "goaty" or "muttony" flavor of sheep and goat meat and milk. [, , , , , ] Its presence and concentration are often studied in relation to consumer perception and preference for these products. [, , , ]
Other Animal Products: While less prominent, it is also found in other animal fats, such as beef, and contributes to their characteristic flavor profiles. []
Tobacco: 4-Ethyloctanoic acid has been identified as a constituent of flue-cured Virginia and blended Turkish tobacco. [, ]
Determining Breed and Diet Effects: Analyzing the concentration of 4-ethyloctanoic acid in meat can help assess the impact of breed and diet on flavor profiles. [, , ]
Understanding Flavor Development: Its presence and concentration changes during the ripening of cheeses, offering insights into flavor development during food processing. [, ]
Creating Flavoring Agents: 4-Ethyloctanoic acid can be used as a starting material to synthesize novel sulfur-containing ester flavor compounds that may have applications in food flavoring. []
Future Directions
Sensory Perception and Interactions: Further research is needed to understand the complex interplay of 4-ethyloctanoic acid with other flavor compounds and its impact on overall sensory perception. []
Genetic Influences on BCFA Synthesis: Investigating the genetic basis for variation in 4-ethyloctanoic acid levels in different breeds could lead to targeted breeding strategies for desirable flavor profiles. []
Related Compounds
4-Methyloctanoic Acid
Compound Description: 4-Methyloctanoic acid is a branched-chain fatty acid (BCFA) found in sheep and goat milk and dairy products, as well as in their adipose tissue [, , ]. It contributes to the characteristic "goaty" or "muttony" flavor of these products [, ].
Relevance: 4-Methyloctanoic acid is structurally similar to 4-ethyloctanoic acid, differing only by one carbon in the alkyl branch at the 4-position. Both compounds are important contributors to the flavor of sheep and goat products, but 4-ethyloctanoic acid generally has a lower flavor threshold and a stronger "goaty" odor [, ].
4-Methylnonanoic Acid
Compound Description: Similar to 4-methyloctanoic acid, 4-methylnonanoic acid is another BCFA found in sheep and goat products, contributing to their characteristic flavor [, , ]. It also exhibits a "goaty/muttony" aroma [].
3-Methylindole (Skatole)
Compound Description: 3-Methylindole, also known as skatole, is a nitrogen-containing heterocyclic compound that contributes to the aroma of various foods, including lamb meat and goat milk [, , ]. While it can impart pleasant aromas at low concentrations, skatole is often associated with fecal odor at higher levels [, ].
Relevance: Though structurally distinct from 4-ethyloctanoic acid, 3-methylindole is often found alongside it in lamb and goat products, contributing to their overall flavor profile [, , ]. Both compounds are important for characterizing the aroma of these products.
Benzyl 4-Ethyloctanoate
Compound Description: Benzyl 4-ethyloctanoate is an ester synthesized from 4-ethyloctanoic acid and benzyl alcohol []. It possesses floral and sweet odor notes [].
Relevance: This compound is a derivative of 4-ethyloctanoic acid, formed by esterification of the carboxylic acid group. The study investigated its potential as a fragrance ingredient due to its pleasant odor profile and higher molecular weight, which could provide fixative properties [].
Phenethyl 4-Ethyloctanoate, Phenylpropanol 4-Ethyloctanoate, and Cinnamyl 4-Ethyloctanoate
Compound Description: These three compounds are esters derived from 4-ethyloctanoic acid and different aromatic alcohols: phenethyl alcohol, phenylpropanol, and cinnamyl alcohol, respectively []. Similar to benzyl 4-ethyloctanoate, they exhibit floral and sweet odor notes [].
Relevance: These esters represent further structural modifications of 4-ethyloctanoic acid, exploring the impact of different aromatic alcohols on the odor profile and potential applications as fragrance ingredients [].
Sulfur-Containing Esters of 4-Ethyloctanoic Acid
Compound Description: Five sulfur-containing esters were synthesized from 4-ethyloctanoic acid by reacting its acid chloride with various sulfur-containing alcohols and mercaptans []. These novel compounds exhibit a meaty odor [].
Relevance: These compounds are another set of derivatives exploring the potential of 4-ethyloctanoic acid as a precursor for novel flavor compounds. The study highlighted the impact of incorporating sulfur-containing moieties on the odor profile, potentially useful for meat-flavored food products [].
slightly Slightly soluble in water; soluble in hexane soluble (in ethanol)
Synonyms
4-ethyloctanoic acid
Canonical SMILES
CCCCC(CC)CCC(=O)O
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